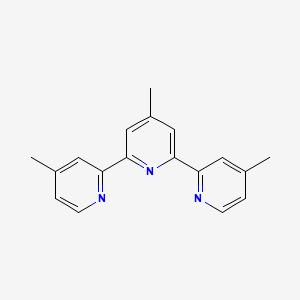

4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine

描述

属性

IUPAC Name |

4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-12-4-6-19-15(8-12)17-10-14(3)11-18(21-17)16-9-13(2)5-7-20-16/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOPFEPGENIUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347614 | |

| Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33354-75-5 | |

| Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Stille Coupling Using Organotin Intermediates

A prominent method involves the synthesis of 2,6-bis(trimethyltin)pyridine as a key intermediate, which then undergoes Stille-type coupling with 2-bromo-5-methylpyridine to build the bis(pyridin-2-yl) framework.

Step 1: Preparation of 2,6-bis(trimethyltin)pyridine

Sodium trimethylstannane, prepared in situ from trimethyltin chloride, reacts with 2,6-dichloropyridine or 2,6-dibromopyridine to afford 2,6-bis(trimethyltin)pyridine in approximately 69% yield on a 100 g scale.

Step 2: Stille Coupling

The organotin intermediate is reacted with 2-bromo-5-methylpyridine (synthesized from 2-amino-5-methylpyridine in 85% yield) under palladium catalysis to produce 6-trimethylstannyl-5-methyl-2,2′-bipyridine in 63% yield. Further coupling steps can extend this to the desired bis-substituted pyridine ligand.

This method benefits from:

- High yields and scalability.

- Mild reaction conditions.

- The ability to recycle excess organotin reagents.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 2,6-Bis(trimethyltin)pyridine synthesis | 2,6-Dichloropyridine + NaSnMe3 | Room temp, extraction, distillation | 69 | Multigram scale, stable intermediate |

| Stille coupling | Organotin intermediate + 2-bromo-5-methylpyridine | Pd catalyst, mild conditions | 63 | Efficient formation of bipyridine core |

Functionalization via Directed Lithiation and Electrophilic Substitution

Another approach involves the selective lithiation of pyridine derivatives followed by reaction with electrophiles to introduce methyl or other substituents.

For example, 2,6-dibromopyridine can be treated with tert-butyllithium at -78 °C, followed by quenching with N,N-dimethylacetamide to yield 1-(6-bromopyridin-2-yl)ethanone, a key intermediate.

Subsequent reactions such as protection with ethylene glycol and acid catalysis yield functionalized pyridine derivatives suitable for further coupling.

This method allows:

- Precise regioselective introduction of substituents.

- Access to various pyridine derivatives for ligand construction.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Directed lithiation | 2,6-Dibromopyridine + tBuLi | -78 °C, 1.5 h | High | Generates lithio intermediate |

| Electrophilic quench | Lithio intermediate + N,N-dimethylacetamide | Room temp, aqueous workup | High | Yields 1-(6-bromopyridin-2-yl)ethanone |

Radical Substitution and Pyrolytic Dealkylcarboxylation

Literature also describes the preparation of substituted pyridines via radical substitution using hydrogen peroxide, iron sulfate, and aldehydes to introduce alkyl groups at the 4-position of pyridine-2,6-dicarboxylates, followed by reduction and pyrolytic dealkylcarboxylation to yield 4-alkyl-2,6-dimethylpyridines.

This method is useful for:

- Introducing methyl groups at specific positions.

- Generating dialdehyde intermediates for further functionalization.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Radical substitution | Pyridine dicarboxylate + H2O2 + FeSO4 + aldehyde | Free radical conditions | Moderate | Introduces alkyl substituents at 4-position |

| Pyrolytic dealkylcarboxylation | Alkylated pyridine dicarboxylate | Heat, controlled pyrolysis | 51–100 | Produces 4-alkyl-2,6-dimethylpyridines |

Summary Table of Preparation Methods

化学反应分析

Types of Reactions:

Oxidation: 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines .

科学研究应用

Medicinal Chemistry Applications

1.1 Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds related to 4-MBP. Specifically, derivatives of 4-methylpyridine have shown promising activity against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. In vitro tests indicated that certain synthesized compounds exhibited substantial zones of inhibition, suggesting their potential as novel antibacterial agents. For instance, compounds derived from 4-methylpyridine demonstrated effective inhibition against target enzymes related to antibiotic resistance, making them candidates for further development in combating bacterial infections .

1.2 Anticancer Activity

The structural features of 4-MBP allow it to interact with biological targets implicated in cancer progression. Research has indicated that pyridine derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, compounds similar to 4-MBP were evaluated for their cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) using the MTT assay. Results showed that these compounds had significant anticancer activity with IC50 values ranging from 27.7 to 39.2 µM, while maintaining low toxicity towards normal cells .

Material Science Applications

2.1 Coordination Chemistry

4-MBP serves as a versatile ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These metal-ligand complexes are essential in catalysis and material synthesis. For instance, studies have shown that transition metal complexes with pyridine-based ligands can enhance catalytic activity in various organic reactions, including oxidation and coupling reactions .

2.2 Organic Electronics

The electronic properties of 4-MBP make it a candidate for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated, where it contributes to improved device performance due to its favorable charge transport characteristics .

Summary of Case Studies

作用机制

Molecular Targets and Pathways: 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- exerts its effects primarily through its ability to coordinate with metal ions. This coordination can influence various molecular pathways, including electron transfer and catalysis. In biological systems, its metal complexes can interact with cellular components, leading to effects such as inhibition of enzyme activity or induction of apoptosis .

相似化合物的比较

4-Phenyl-2,6-bis(4-nitrophenyl)pyridine

- Substituents : Central pyridine with phenyl and nitro groups.

- Properties : The electron-withdrawing nitro groups enhance electron deficiency , making it suitable for colorimetric sensing applications. Its synthesis involves multi-step aromatic substitutions, similar to the target compound but with distinct reactivity due to nitro functionalities .

- Applications : Used in chemosensors for imaging formaldehydes due to its optical properties .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-Yl)-1-(4-Substituted Phenyl)pyridine

- Substituents: Chloro, amino, and substituted phenyl groups.

- Properties: Higher molecular weight (466–545 g/mol) and melting points (268–287°C) compared to the target compound. The amino groups confer basic character, while chloro substituents enable nucleophilic substitutions.

- Applications : Investigated for pharmacological activities, including antimicrobial and anticancer effects .

2,6-Bis(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)ethyl)pyridine

- Substituents : Pyrrole and ethyl linkers.

- Properties : The pyrrole groups introduce π-conjugation and enhance solubility in polar solvents. Ethyl linkers increase flexibility, improving ligand-metal coordination dynamics.

- Applications : Used in designing membrane-permeable inhibitors and asymmetric catalysts .

Physicochemical Properties

Metal Complexes

- Target Compound : Forms discrete dinuclear Cu(II) and Mn(II) complexes (e.g., [Cu₂L₄(ClO₄)₄]) with heterogeneous Fenton reactivity , useful in catalytic oxidation reactions .

- Thiophene/Pyridine Hybrids: Ligands like 4-methyl-2,6-bis{[(2-methylpyridyl)(2-methylthiophenyl)amino]methyl}phenol form Cu(II) complexes with unusual redox behavior due to thiophene’s electron-rich nature .

Chiral Ligands

Reactivity and Functionalization

- Halogenated Analogues : Pyridine derivatives like 4-bromo-2,6-bis(chloromethyl)pyridine (C₇H₆BrCl₂N) undergo nucleophilic substitutions at chloromethyl sites, enabling polymer synthesis. In contrast, the target compound’s methyl groups limit such reactivity but enhance stability .

- Nitro-to-Amino Reduction: 4-Phenyl-2,6-bis(4-aminophenyl)pyridine, derived from nitro precursors, shows enhanced basicity and coordination versatility compared to the methyl-substituted target compound .

生物活性

4-Methyl-2,6-bis(4-methylpyridin-2-yl)pyridine, a compound characterized by its complex pyridine structure, has garnered attention in various biological research fields. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a central pyridine ring substituted with two 4-methylpyridin-2-yl groups. This unique structure contributes to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it may interact with acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications for neurodegenerative diseases like Alzheimer's .

- Antibacterial Activity : Studies have reported that this compound displays significant antibacterial properties against both gram-positive and gram-negative bacteria. Its efficacy is often evaluated through minimum inhibitory concentration (MIC) assays and zone of inhibition tests .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells is an area of ongoing investigation .

Antibacterial Efficacy

Table 1 summarizes the antibacterial activity of this compound against selected bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 ± 2 | 25 |

| Staphylococcus aureus | 13 ± 1 | 30 |

| Klebsiella pneumoniae | 10 ± 1 | 40 |

The compound demonstrated a notable zone of inhibition against E. coli and S. aureus, indicating its potential as an antibacterial agent .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

These findings suggest that the compound exhibits selective cytotoxicity, making it a candidate for further development in cancer therapy .

Case Studies

- Inhibition of Acetylcholinesterase : A study investigating the effects of various pyridine derivatives found that this compound significantly inhibited AChE activity in vitro, suggesting potential applications in treating Alzheimer's disease .

- Antimicrobial Resistance : Another research effort highlighted the compound's ability to combat antibiotic-resistant strains of bacteria, particularly those producing extended-spectrum beta-lactamases (ESBL). The study emphasized the importance of developing new antimicrobial agents to address rising resistance levels .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly employed for pyridine derivatives. For example, 4-methylpyridine analogues can be synthesized via nucleophilic substitution or Mitsunobu reactions . Key steps include:

- Catalyst selection : Palladium catalysts for coupling reactions.

- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .

- Data Table :

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72–85 | |

| Mitsunobu reaction | DIAD, PPh₃, THF, 0°C to RT | 65–78 | |

| Nucleophilic substitution | NaH, DCM, reflux | 60–70 |

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm) .

- X-ray crystallography : Resolves bond lengths (C–C: ~1.48 Å) and dihedral angles between pyridine rings .

- Elemental analysis : Validates purity (>99%) via C, H, N percentages .

Q. What safety protocols are recommended for handling pyridine-based ligands?

- Precautions : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/skin contact due to potential toxicity (H302/H312/H332) .

- Storage : Inert atmosphere, desiccated at –20°C to prevent degradation .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

- Coordination modes : Acts as a tridentate ligand, forming octahedral complexes with transition metals (e.g., Ru(II), Fe(II)). The methyl groups enhance steric bulk, influencing metal-ligand bond lengths (e.g., Ru–N: ~2.05 Å) .

- Electronic effects : Methyl substituents donate electron density, lowering the π*-orbital energy of pyridine, which modulates redox potentials in catalytic systems .

Q. What computational methods are used to predict the electronic properties of this compound?

- DFT studies : Optimize geometry (B3LYP/6-31G*) and calculate frontier orbitals (HOMO-LUMO gap: ~4.1 eV) to predict reactivity in photoactive applications .

- MD simulations : Assess solubility in polar solvents (e.g., logP ~2.3) .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

- Troubleshooting :

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., dehalogenated intermediates) .

- Optimization : Adjust stoichiometry (e.g., 1.2 eq. of coupling agent) or temperature gradients to suppress side reactions .

Q. What advanced analytical techniques differentiate polymorphs or solvates of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。